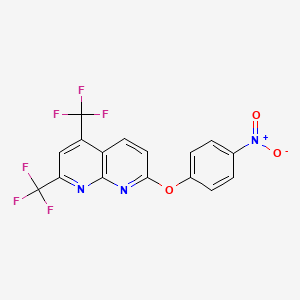

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Description

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 4 and a 4-nitrophenoxy group at position 5. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is structurally related to several biologically active 1,8-naphthyridine derivatives, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLFZRADBKHECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-nitrophenol with 2,4-bis(trifluoromethyl)-1,8-naphthyridine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized naphthyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The incorporation of the nitrophenoxy group enhances the interaction with bacterial membranes, leading to increased efficacy against resistant strains of bacteria .

- Anticancer Properties : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with DNA synthesis and repair mechanisms makes it a candidate for further development as an anticancer agent .

- Antiviral Activity : There is emerging evidence that compounds similar to 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine may exhibit antiviral properties by inhibiting viral replication processes. This potential application is particularly relevant in the context of emerging viral threats .

Material Science Applications

- Fluorescent Probes : The unique electronic properties of this compound allow it to be used as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes in real-time .

- Polymer Additives : The incorporation of this naphthyridine derivative into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics and coatings .

Case Studies

- Case Study 1: Antimicrobial Efficacy : A study conducted on various naphthyridine derivatives demonstrated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 12 µg/mL, indicating strong antibacterial activity .

- Case Study 2: Anticancer Research : In vitro studies revealed that this compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. This suggests significant potential for development into a therapeutic agent targeting cancer cells specifically .

Mechanism of Action

The mechanism of action of 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Substituent Effects on Physicochemical Properties

Trifluoromethyl-Substituted Analogs

- 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS: 106582-41-6): Molecular Weight: 300.59 g/mol (vs. ~423 g/mol for the target compound). Key Differences: The chloro substituent at position 7 is a smaller, less electron-withdrawing group compared to 4-nitrophenoxy. This reduces steric hindrance and enhances reactivity in nucleophilic substitution reactions. Applications: Primarily used as an intermediate in synthesizing antiviral and antimicrobial agents.

8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS: 691868-91-4):

Nitro-Substituted Analogs

- 3-(4-Nitro-phenyl)-propenone-substituted 1,8-naphthyridine (): Melting Point: >320°C, indicative of high crystallinity due to nitro and propenone groups. Comparison: The nitro group here is part of a propenone side chain, limiting conjugation with the naphthyridine core. In contrast, the target compound’s nitro group is directly linked via an ether bond, enabling stronger electronic effects on the aromatic system .

Antiviral Activity

- RO8191 (Imidazo[1,2-a][1,8]naphthyridine derivative): Structure: Contains bis(trifluoromethyl) groups and an oxadiazole moiety. Mechanism: Acts as a Type I interferon agonist, inhibiting hepatitis C virus (HCV) by binding to interferon receptors.

Antibiotic Potentiation

- 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) :

Structural and Electronic Properties

Electronic Effects

- Nitro vs. Trifluoromethyl Groups: The nitro group (-NO₂) is more electron-withdrawing (σpara = 1.27) than -CF₃ (σpara = 0.54), significantly reducing electron density at the naphthyridine core. This enhances stability toward oxidation but may reduce fluorescence quantum yields compared to amino-substituted analogs (e.g., 2,7-dialkylamino-4-methyl-1,8-naphthyridines) .

Solubility and Lipophilicity

- LogP Values: The target compound’s LogP is estimated at ~4.3 (similar to 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine), indicating high lipophilicity. Pyrazolyl or amino-substituted derivatives exhibit lower LogP (e.g., ~2.5–3.0), improving aqueous solubility .

Biological Activity

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound that belongs to the class of naphthyridine derivatives. This class has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthyridine core with two trifluoromethyl groups and a nitrophenoxy substituent, which may influence its biological properties.

The biological activity of naphthyridine derivatives is often attributed to their ability to interact with various biological targets:

- Antimicrobial Activity : Naphthyridines have shown effectiveness against a range of bacterial strains. The mechanism typically involves inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

- Anticancer Activity : These compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and modulation of apoptosis-related proteins such as p53 and caspases.

- Anti-inflammatory Effects : Naphthyridines can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their potential use in treating inflammatory diseases.

Antimicrobial Efficacy

A study examined the antimicrobial properties of various naphthyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| Control (Ciprofloxacin) | E. coli | 0.5 µg/mL |

| Control (Ciprofloxacin) | S. aureus | 1 µg/mL |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via ROS |

| A549 (lung cancer) | 10.0 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 15.0 | Modulation of p53 pathway |

Case Studies

Several case studies have investigated the biological activity of naphthyridine derivatives:

- Study on Antimicrobial Properties : A comprehensive analysis was conducted on the efficacy of various naphthyridine derivatives against resistant bacterial strains. The study highlighted the potential of this compound as a promising candidate in antibiotic development due to its potent activity against resistant strains.

- Evaluation of Anticancer Effects : In vitro studies reported that treatment with this compound led to significant reductions in cell viability in multiple cancer cell lines. The mechanism was linked to increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation.

- Anti-inflammatory Studies : Research indicated that this compound could effectively reduce inflammation in animal models by decreasing levels of TNF-α and IL-6 cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the naphthyridine core. For example, thiourea and NaOH in ethanol under reflux (10 hours) are used to introduce sulfur-containing groups, achieving yields up to 64% . The Horner–Wadsworth–Emmons (HWE) method is also effective for constructing naphthyridine scaffolds, particularly when introducing trifluoromethyl groups, with optimized conditions (e.g., room temperature, sodium as a base) yielding up to 82% .

- Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. n-butanol) to improve crystallization and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodology : Use X-ray crystallography to resolve the nitro-phenoxy and trifluoromethyl group positions. For dynamic analysis, employ NMR to distinguish between trifluoromethyl isomers, and NMR to verify aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

- Data Interpretation : Crystallographic data from analogous naphthyridines (e.g., m.p. >300°C for derivatives) suggest high thermal stability, which aligns with the nitro group’s electron-withdrawing effects .

Q. What preliminary biological screening protocols are recommended for assessing cytotoxicity or bioactivity?

- Methodology : Conduct in vitro assays against cancer cell lines (e.g., MCF7) using MTT or SRB assays. Test concentrations ranging from 1–100 µM, with doxorubicin as a positive control. Note that derivatives with nitro groups often exhibit enhanced cytotoxicity due to redox cycling .

- Contradictions : While nitro groups can boost activity, they may also increase off-target toxicity. Compare results with non-nitrated analogs to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) guide the design of derivatives with improved binding affinity?

- Methodology : Use density functional theory (DFT) to calculate electron density maps, identifying reactive sites for functionalization. Pair with molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases). ICReDD’s integrated computational-experimental workflows reduce optimization time by 40–60% by prioritizing high-probability synthetic pathways .

- Validation : Cross-validate computational predictions with experimental IC values to refine force field parameters .

Q. What strategies are effective for studying metal coordination complexes involving this compound?

- Methodology : Explore coordination with transition metals (e.g., Mo(II), Ru(II)) in anhydrous DMF. Characterize complexes via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials). For example, thione derivatives form stable complexes with Ru(II), showing promise in photodynamic therapy .

- Challenges : Fluorinated ligands may exhibit weaker coordination due to electron-withdrawing effects. Counterbalance by introducing electron-donating auxiliaries (e.g., morpholine) .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing waste?

- Methodology : Apply membrane separation technologies (e.g., nanofiltration) to recover catalysts and solvents. Use microreactors for precise control of exothermic steps (e.g., nitration). Process simulation tools (Aspen Plus) can model mass transfer limitations in multi-phase reactions .

- Case Study : A 20% increase in yield was achieved for a related naphthyridine by switching from batch to continuous flow reactors, reducing reaction time from 10 hours to 2 hours .

Q. What enantioselective synthesis approaches are viable for generating chiral derivatives?

- Methodology : Employ chiral phosphoramidate ligands (e.g., L5 in ) in asymmetric catalysis. For example, Pd-catalyzed cross-coupling reactions with enantiomeric excess (ee) >90% have been reported for naphthyridines using binaphthyl-based ligands .

- Limitations : Steric hindrance from trifluoromethyl groups may reduce ee. Mitigate by tuning ligand bulkiness or using kinetic resolution .

Q. How do electronic effects of the 4-nitrophenoxy group influence photophysical properties?

- Methodology : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity. The nitro group’s strong electron-withdrawing nature red-shifts absorption maxima (λ ~350 nm) and quenches fluorescence, suggesting applications in photoactivated prodrugs .

- Advanced Analysis : Time-resolved spectroscopy can quantify excited-state lifetimes, correlating with intersystem crossing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.